molecular formula C23H35N3O B6906964 N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide

N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide

Cat. No.: B6906964
M. Wt: 369.5 g/mol
InChI Key: XDBRDNODJYDQKR-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O/c1-18-2-4-19(5-3-18)6-7-20-10-14-26(15-11-20)23(27)24-21-12-16-25(17-13-21)22-8-9-22/h2-5,20-22H,6-17H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBRDNODJYDQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC2CCN(CC2)C(=O)NC3CCN(CC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropyl group and the 4-methylphenyl ethyl group. Common reagents used in these reactions include cyclopropylamine, piperidine, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol, while reduction could produce a fully saturated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a tool to study receptor interactions and signal transduction pathways.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyclopropylpiperidin-4-yl)-4-[2-(4-methylphenyl)ethyl]piperidine-1-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropyl group and the 4-methylphenyl ethyl group, which may confer distinct pharmacological properties compared to other piperidine derivatives.

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